

Solubility Profile of Closantel-13C6: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Closantel-13C6**, an isotopically labeled form of the anthelmintic drug Closantel. While specific quantitative solubility data for **Closantel-13C6** is not widely published, the solubility is expected to be comparable to that of the parent compound, Closantel. This document compiles available data for Closantel and its sodium salt, details relevant experimental protocols for solubility determination, and visualizes key pathways and workflows to support research and development activities.

Core Data Presentation: Solubility of Closantel and its Salt Form

The following table summarizes the reported solubility of Closantel and Closantel Sodium in various solvents. This data provides a strong foundational reference for working with **Closantel-13C6**.



Compound	Solvent	Solubility	Temperature (°C)
Closantel	Dimethyl Sulfoxide (DMSO)	~20 mg/mL[1], 100 mg/mL (150.81 mM) [2]	25[2]
Closantel	Dimethylformamide	~20 mg/mL[1], Freely soluble[3]	Not Specified
Closantel	1:5 DMSO:PBS (pH 7.2)	~0.16 mg/mL[1]	Not Specified
Closantel	Water	Insoluble[2][3]	25[2]
Closantel	Ethanol	Insoluble[2]	25[2]
Closantel	Acetone	Slightly soluble[3]	Not Specified
Closantel Sodium	Water	Very slightly soluble[4]	Not Specified
Closantel Sodium	Ethanol	Freely soluble[4]	Not Specified
Closantel Sodium	Methanol	Soluble[4]	Not Specified
Closantel Sodium	Dimethylformamide	Soluble[4]	Not Specified
Closantel Sodium	10% DMSO >> 90% corn oil	≥ 2.08 mg/mL (3.04 mM)[5]	Not Specified
Closantel Sodium	DMSO	125 mg/mL (182.47 mM)	Not Specified

Experimental Protocols: Determining Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is widely accepted and recommended by regulatory bodies.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:



- Closantel-13C6 (or Closantel)
- Solvent of interest
- Volumetric flasks
- Orbital shaker or other form of constant agitation
- Temperature-controlled environment (e.g., incubator or water bath)
- Centrifuge
- Syringes and filters (e.g., 0.22 µm PTFE)
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Preparation: Prepare a series of flasks containing a known volume of the desired solvent.
- Addition of Solute: Add an excess amount of the compound to each flask. The excess solid should be visible to ensure that saturation is reached.
- Equilibration: Place the flasks in a temperature-controlled shaker and agitate at a constant speed. The time required to reach equilibrium should be determined empirically, but is often between 24 and 72 hours.
- Phase Separation: After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
- Sampling: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe and then filter the solution.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.
- Data Analysis: The average concentration from replicate experiments represents the equilibrium solubility of the compound in that solvent at the specified temperature.

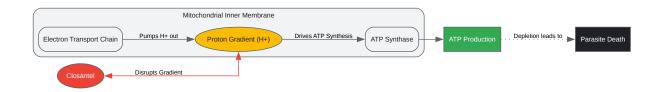




Visualizations: Mechanism of Action and Experimental Workflow

Mechanism of Action: Closantel as an Uncoupler of Oxidative Phosphorylation

Closantel's primary mechanism of action involves the disruption of cellular energy metabolism in parasites. It acts as an uncoupler of oxidative phosphorylation in the mitochondria. This process is crucial for the production of ATP, the main energy currency of the cell. By interfering with this pathway, Closantel depletes the parasite's energy reserves, leading to paralysis and death.[6][7][8]



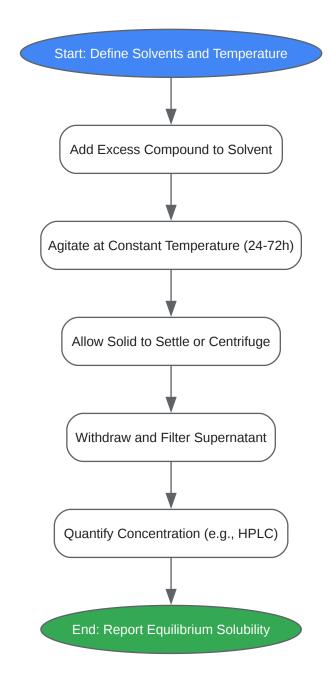
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Caption: Mechanism of action of Closantel.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like **Closantel-13C6** using the shake-flask method.





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Caption: Shake-flask solubility workflow.

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